{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
“{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C10H10ClFN2O and a molecular weight of 228.65 . It is a derivative of isoxazole, a five-membered heterocyclic moiety .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenyl group attached to the 5-position of an isoxazole ring, which is further connected to a methylamine group .Scientific Research Applications
Aqueous Phase Synthesis and Antimicrobial Activity
- A study by Banpurkar, Wazalwar, & Perdih (2018) discussed the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, including a compound with a 4-fluorophenyl group. These compounds showed significant activity against Staphylococcus aureus, indicating potential as antimicrobial agents.
Synthesis and Biological Activity of Thiadiazolylpyridinyl/Indolylisoxazolyl Quinazolinones
- Research by Kaur, Saxena, & Kumar (2010) involved the synthesis of isoxazole derivatives with a fluoro-substituted phenyl group. These compounds were screened for antipsychotic and anticonvulsant activities, highlighting their potential in neurological disorders.
Novel Bioactivation Mechanism of Reactive Metabolite Formation
- A study by Bylund et al. (2012) explored the bioactivation of phenyl methyl-isoxazole derivatives, revealing insights into the formation of reactive metabolites and potential risks of toxicity. This research is crucial for understanding the safety profile of these compounds.
Antitumor Activity of Isoxazole Derivatives
- Hamama, Ibrahim, & Zoorob (2017) synthesized novel isoxazole derivatives and compared their antitumor activity with known cytotoxic agents. The results indicated high antitumor activity for some of these compounds, suggesting their potential in cancer therapy.
Anticancer Evaluation of Isoxazolyl- and Isothiazolylcarbamides
- The synthesis of isoxazolylcarbamides and their anticancer activity was explored by Potkin et al. (2014). These compounds demonstrated the ability to enhance the effect of cytostatic drugs, indicating a potential role in cancer treatment.
Synthesis and Structural Characterization of Isostructural Compounds
- Research by Kariuki, Abdel-Wahab, & El‐Hiti (2021) involved the synthesis and characterization of isoxazolyl thiazoles with a 4-fluorophenyl group. This study provided valuable insights into the structural aspects of these compounds.
Sonochemical Synthesis of Isoxazole-5(4H)-ones
- A study by Safari, Ahmadzadeh, & Zarnegar (2016) discussed the sonochemical synthesis of isoxazole derivatives, emphasizing an eco-friendly and efficient approach to their production.
Future Directions
The future directions for “{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more eco-friendly synthetic strategies for isoxazoles is a topic of ongoing research .
Mechanism of Action
Target of Action
The primary targets of the compound {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets
Mode of Action
The mode of action of This compound
Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
The specific biochemical pathways affected by This compound
Isoxazole derivatives have been found to impact a variety of biochemical pathways, suggesting that this compound may also have diverse effects
Result of Action
The molecular and cellular effects of This compound
Isoxazole derivatives have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects
Biochemical Analysis
Biochemical Properties
{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, this compound can interact with proteins involved in cellular metabolism, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activities. For example, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability under various experimental conditions, but it can undergo degradation over extended periods. Studies have shown that the long-term effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. These dosage effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activities of key metabolic enzymes, leading to changes in metabolite levels. For instance, this compound can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, thereby altering the rate of glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, and it can bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins, affecting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10;/h1-5H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWNLJELZGOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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